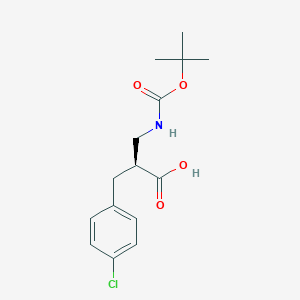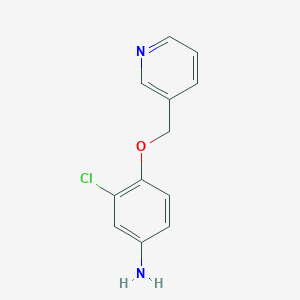
3-Chloro-4-(pyridin-3-ylmethoxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a chemical compound with the molecular formula C12H11ClN2O . It is also known as 3-chloro-4-[(pyridin-3-yl)methoxy]aniline dihydrochloride . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline derivatives has been reported in the literature . These derivatives have been synthesized and biologically evaluated for antitumor activities .Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is 234.68 . The InChI code for this compound is 1S/C12H11ClN2O.2ClH/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-(pyridin-3-ylmethoxy)aniline are not detailed in the available sources, it is known that derivatives of this compound have been synthesized for biological evaluations .Physical And Chemical Properties Analysis
3-Chloro-4-(pyridin-3-ylmethoxy)aniline is a solid substance that is typically stored at room temperature . The molecular weight of the compound is 234.68 , and its molecular formula is C12H11ClN2O .Applications De Recherche Scientifique
Antitumor Activities
3-Chloro-4-(pyridin-3-ylmethoxy)aniline derivatives have been synthesized and biologically evaluated for their antitumor activities . Among all the compounds, the antitumor activity of one derivative (7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines . This suggests that these derivatives can be considered as potential antitumor drug candidates .
Anti-Proliferation Effects
The compound 7k, a derivative of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, displayed significant anti-proliferation effects on K-562 . This indicates its potential use in controlling the proliferation of cancer cells .
Anti-Migration and Anti-Invasion Effects
In addition to its anti-proliferation effects, compound 7k also showed significant anti-migration and anti-invasion effects on K-562 . This suggests its potential use in preventing the spread of cancer cells .
BCR-ABL Kinase Inhibition
Molecular docking studies showed that compound 7k could interact with BCR-ABL kinase . This interaction suggests that 3-Chloro-4-(pyridin-3-ylmethoxy)aniline derivatives could be used in the development of drugs targeting BCR-ABL kinase .
EGFR Inhibition
Derivatives of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) . This suggests their potential use in the development of drugs targeting EGFR .
HER2 Inhibition
These derivatives also showed significant inhibition against HER2 (87.16–96.73%) . This indicates their potential use in the development of drugs targeting HER2 .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in certain types of cancer, including chronic myeloid leukemia (CML). The compound interacts with this kinase, inhibiting its function and thus exerting its antitumor effects .
Mode of Action
3-Chloro-4-(pyridin-3-ylmethoxy)aniline interacts with the BCR-ABL kinase through a process known as molecular docking . This involves the compound binding to the kinase, which inhibits its function and prevents it from promoting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of BCR-ABL kinase by 3-Chloro-4-(pyridin-3-ylmethoxy)aniline affects several biochemical pathways. Most notably, it impacts the pathways responsible for cell proliferation, migration, and invasion . By inhibiting these pathways, the compound can effectively slow the progression of diseases like CML .
Result of Action
As a result of its action on BCR-ABL kinase, 3-Chloro-4-(pyridin-3-ylmethoxy)aniline has significant anti-proliferative, anti-migratory, and anti-invasive effects . In fact, the antitumor activity of one derivative of this compound was found to be twice as potent as Imatinib, a commonly used drug for CML, on HL-60, K-562, MCF-7, and A498 cell lines .
Propriétés
IUPAC Name |
3-chloro-4-(pyridin-3-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUUSUYPMJJHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(pyridin-3-ylmethoxy)aniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

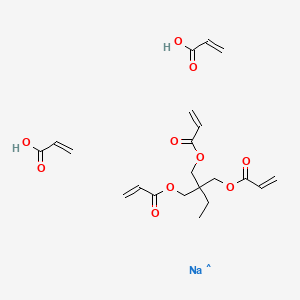
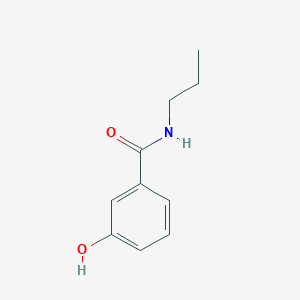
![2-chloro-1-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3340652.png)
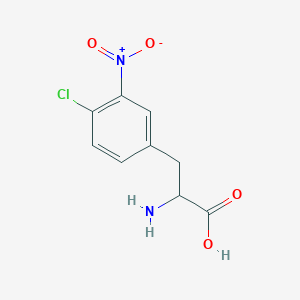
![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
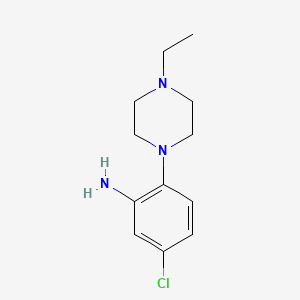
![3-[4-butyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B3340674.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one](/img/structure/B3340680.png)

![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)
